molecular formula C8H9ClN2O B2705210 (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride CAS No. 512809-22-2

(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride

Cat. No. B2705210
CAS RN: 512809-22-2
M. Wt: 184.62
InChI Key: UNNAUDMHIBLSKB-ONEGZZNKSA-N
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Description

(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride, or 2E-3-DMPC, is an acryloyl chloride derivative of the 1,5-dimethyl-1H-pyrazol-4-yl (DMPC) group. It is a versatile reagent that has been used in the synthesis of a wide range of compounds and has been found to be useful in a variety of scientific research applications.

Scientific Research Applications

Polymer Modification and Medical Applications

The compound (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride has been utilized in the modification of polymers for various applications. For instance, Aly et al. (2015) demonstrated the use of similar compounds in the modification of poly vinyl alcohol/acrylic acid hydrogels through radiation. These modified hydrogels showed increased thermal stability and promising biological activities, suggesting potential for medical applications (Aly, Aly, & El-Mohdy, 2015).

Antiviral Activity

The antiviral properties of compounds related to (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride have been researched. El‐Helw et al. (2020) synthesized various nitrogen heterocycles integrated with a pyrazole scaffold, demonstrating significant reduction effects on rotavirus titers. This indicates the potential of these compounds in developing anti-rotavirus agents (El‐Helw, Gado, & El-ziaty, 2020).

Synthesis of Heterocyclic Compounds

Research by Singh et al. (2014) involved the synthesis of pyrrole chalcone derivatives, including compounds similar to (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride. These compounds were used to produce a variety of heterocyclic compounds such as oxiranes, oxazoles, pyrazoles, and pyridines, highlighting their versatility in organic synthesis (Singh, Rawat, & Sahu, 2014).

Development of Antimicrobial Agents

Compounds containing the pyrazole scaffold have been shown to have antimicrobial properties. Zaki et al. (2016) synthesized isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, and other related compounds, which displayed inhibitory efficiency against various bacteria, suggesting their potential as antimicrobial agents (Zaki, Sayed, & Elroby, 2016).

Applications in Corrosion Inhibition

The effectiveness of compounds similar to (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride in corrosion inhibition has been investigated. Khattabi et al. (2019) studied the use of pyran derivatives as corrosion inhibitors for mild steel in acidic solutions, finding significant inhibition efficiency (Khattabi, Benhiba, Tabti, Djedouani, Assyry, Touzani, Warad, Oudda, & Zarrouk, 2019).

Catalysis and Polymerization

Research by Seo and Hillmyer (2014) explored the copolymerization of acryloyl chloride, a compound related to (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride, with styrene. This study highlights the role of such compounds in polymer chemistry, particularly in controlled copolymerization processes (Seo & Hillmyer, 2014).

properties

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-6-7(3-4-8(9)12)5-10-11(6)2/h3-5H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNAUDMHIBLSKB-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride

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